4-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
描述
This compound is a heterocyclic sulfonamide derivative featuring a pyridine-2-carboxamide core linked via an ether bond to a 4-membered azetidine ring, which is further substituted with a 4-(trifluoromethoxy)benzenesulfonyl group. The azetidine ring’s compact structure may confer conformational rigidity, influencing pharmacokinetic properties compared to larger cyclic amines like piperidine or piperazine .
属性
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O5S/c17-16(18,19)27-10-1-3-13(4-2-10)28(24,25)22-8-12(9-22)26-11-5-6-21-14(7-11)15(20)23/h1-7,12H,8-9H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHKEFJMJSNWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic molecule notable for its potential therapeutic applications in medicinal chemistry. Its unique structure combines a pyridine ring, an azetidine moiety, and a trifluoromethoxybenzenesulfonyl group, which may enhance its biological activity through improved lipophilicity and stability.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Azetidine moiety : A four-membered saturated ring containing one nitrogen atom.
- Trifluoromethoxybenzenesulfonyl group : A sulfonyl group attached to a benzene ring that has a trifluoromethoxy substituent, enhancing its interaction with biological targets.
Preliminary studies suggest that 4-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide may modulate the activity of specific enzymes or receptors. The trifluoromethoxy group is believed to increase binding affinity to biological targets, making it a candidate for further pharmacological studies.
In Vitro Studies
Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported, providing insights into its potential efficacy:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20–40 |
| Compound B | E. coli | 40–70 |
These values suggest that the compound may have significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Antibacterial Activity : In vitro tests have demonstrated that derivatives similar to 4-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide possess varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group appears to enhance the overall effectiveness of these compounds compared to traditional sulfonamide derivatives.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that modifications in the chemical structure can significantly influence binding affinities. For example, structural analogs with different substituents on the azetidine ring displayed varied interactions with target enzymes, highlighting the importance of structural optimization in drug design.
相似化合物的比较
BJ49388 (1-[2-(1H-Pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine)
- Structural Differences :
- Replaces the azetidine ring with a piperazine moiety, increasing ring size (6-membered vs. 4-membered) and flexibility.
- Incorporates a pyrazole-ethyl linker absent in the target compound.
- Functional Implications :
BJ49398 (1-(1,3-Benzoxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide)
- Structural Differences :
- Substitutes the sulfonyl group with a benzoxazole ring, reducing polarity and sulfonamide-mediated interactions.
- Uses a pyrrolidine-carboxamide scaffold instead of pyridine-azetidine.
- Functional Implications: Benzoxazole’s electron-deficient aromatic system may enhance binding to hydrophobic pockets but reduce solubility compared to sulfonamides .
Ethyl 4-({[6-(3-Fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate
- Structural Differences :
- Replaces the trifluoromethoxy-sulfonyl group with a fluorophenyl-pyridine carbonyl system.
- Utilizes a piperidine ring esterified at the 1-position.
- Functional Implications :
Comparative Analysis Table
Research Findings and Implications
- Azetidine vs. Piperazine/Piperidine : The target compound’s azetidine ring likely reduces off-target interactions compared to bulkier piperazine derivatives, as seen in BJ49388 .
- Sulfonamide vs. Benzoxazole : The sulfonyl group in the target compound may improve solubility and target engagement over benzoxazole-containing analogs like BJ49398, which rely on hydrophobic interactions .
- Trifluoromethoxy Group: Shared with BJ49388, this substituent enhances resistance to oxidative metabolism, a critical advantage over non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
